Butylidenehydrazine

Description

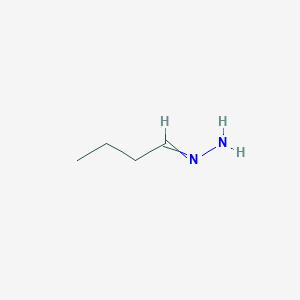

Structure

2D Structure

3D Structure

Properties

CAS No. |

50807-22-2 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

butylidenehydrazine |

InChI |

InChI=1S/C4H10N2/c1-2-3-4-6-5/h4H,2-3,5H2,1H3 |

InChI Key |

VDQKXPPTYHGNGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=NN |

Origin of Product |

United States |

Synthetic Methodologies for Butylidenehydrazine and Its Analogues

Condensation Reactions in Butylidenehydrazine Synthesis

The most common and direct method for synthesizing hydrazones, including this compound, is through the condensation reaction of hydrazines with aldehydes or ketones. soeagra.comnih.gov This reaction is a fundamental transformation in organic chemistry, forming a carbon-nitrogen double bond. soeagra.com

Aldehyde and Ketone Condensation with Hydrazines

Hydrazones are formed when hydrazine (B178648) or its derivatives react with aldehydes and ketones. nih.govwikipedia.org The general structure of a hydrazone is characterized by the R₁R₂C=NNH₂ group. soeagra.com The reaction mechanism initiates with a proton-catalyzed nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde or ketone. soeagra.com This is followed by a proton transfer, leading to a tetrahedral intermediate. Subsequent dehydration, involving the protonation of the hydroxyl group and elimination of a water molecule, results in the formation of the hydrazone. soeagra.com This process is widely applicable and can be carried out under various conditions, including in solvents like ethanol, methanol, or butanol, often under reflux and with an acid catalyst to achieve yields ranging from fair to excellent. nih.gov

The reaction is not limited to simple hydrazines; substituted hydrazines such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) are also commonly used. wikipedia.orgontosight.ai For instance, the reaction of 2-butanone (B6335102) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions yields 2-butanone, (2,4-dinitrophenyl)hydrazone, a stable crystalline solid. This particular reaction is a classic method for the qualitative analysis of aldehydes and ketones. unipune.ac.in

Specific this compound Synthetic Routes

The synthesis of this compound specifically involves the reaction of butanal (butyraldehyde) with hydrazine. While the general condensation mechanism applies, specific conditions can be optimized to maximize the yield and purity of the desired product.

Another relevant example is the synthesis of 2-ethylhexanal, which proceeds through the aldol (B89426) condensation of n-butanal. rsc.org Although this reaction aims for a different final product, it highlights the reactivity of butanal in condensation reactions.

Organolithium Addition to N-Nitrosamines for Hydrazone Formation

An alternative and powerful methodology for the synthesis of substituted hydrazones involves the addition of organolithium compounds to N-nitrosamines. tandfonline.comtandfonline.com This method is particularly useful for creating substituted hydrazones that may be difficult to access through direct condensation. tandfonline.com

The reaction is highly sensitive to the stoichiometry of the reactants. tandfonline.comtandfonline.com When an organolithium reagent (RLi) is added to an N-nitrosamine in a molar ratio of approximately 1:1 to 1.2:1, the primary products are the corresponding hydrazones, formed in very good yields. tandfonline.comtandfonline.com The mechanism is thought to proceed via a nucleophilic attack of the organolithium reagent on the nitroso-nitrogen of the N-nitrosamine. nih.gov This forms an unstable oxyhydrazine intermediate which then eliminates lithium hydroxide (B78521) to yield the hydrazone. nih.govresearchgate.net

This synthetic strategy offers a versatile route to a wide array of substituted hydrazones by varying both the organolithium reagent and the starting N-nitrosamine. tandfonline.comtandfonline.com For example, reacting N-nitrosodicyclohexylamine with various organolithium reagents has been shown to produce the corresponding dicyclohexyl hydrazone derivatives efficiently. tandfonline.com

Derivatization Strategies from this compound Precursors

This compound and its analogues serve as valuable precursors for the synthesis of more complex molecules, including substituted hydrazides and other derivatives.

Synthesis of Substituted Butylidenehydrazides

Substituted butylidenehydrazides can be synthesized from this compound precursors. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide has been prepared by the condensation of the corresponding acid hydrazide with 2-butanone. researchgate.net Similarly, 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide was synthesized from the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one. researchgate.net These reactions demonstrate the utility of the hydrazone moiety in forming more elaborate hydrazide structures.

The general synthetic approach involves the reaction of a hydrazone with a carboxylic acid or its derivative. In some cases, a one-pot reduction of the hydrazone followed by an in-situ reaction with a carboxylic acid can yield the corresponding hydrazide. researchgate.net

Formation of Dicyclohexyl this compound Derivatives

The synthesis of dicyclohexyl this compound derivatives can be achieved through the organolithium addition methodology previously discussed. By using N-nitrosodicyclohexylamine as the starting material and an appropriate butyl-containing organolithium reagent, dicyclohexyl this compound derivatives can be prepared. tandfonline.comtandfonline.comuba.ar The reaction of N-nitrosodicyclohexylamine with n-butyllithium, for example, would be expected to yield the corresponding dicyclohexyl n-butylidenehydrazine. The precise structure of the product depends on the specific organolithium reagent used. tandfonline.com

Synthesis of Butylidenehydrazine

General Synthetic Routes

The most common and direct method for synthesizing Butylidenehydrazine and its derivatives is the condensation reaction between an aldehyde and a hydrazine (B178648). nih.govacs.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form an imine-type C=N double bond. The reaction is typically reversible and is often driven to completion by removing the water formed during the reaction.

A general procedure involves stirring the aldehyde with a hydrazine derivative in a suitable organic solvent at room temperature. acs.org A dehydrating agent, such as anhydrous magnesium sulfate, is commonly added to the reaction mixture to absorb the water produced and shift the equilibrium towards the hydrazone product. acs.org The desired this compound can then be isolated and purified using standard laboratory techniques like filtration and flash chromatography. acs.org

Precursors and Reagents

The key precursors for the synthesis of this compound are:

Carbonyl Source : Butyraldehyde (B50154) (also known as n-butanal) is the specific aldehyde required.

Hydrazine Source : A variety of hydrazine compounds can be used, depending on the desired final product.

Hydrazine (N₂H₄) or its hydrate (B1144303) is used to produce the unsubstituted this compound.

Substituted Hydrazines are used to create N-substituted derivatives. Examples include:

1,1-Dibenzylhydrazine acs.org

1,1-Diphenylhydrazine hydrochloride acs.org

N,N-Dimethylhydrazine nih.gov

2,4-Dinitrophenylhydrazine (B122626) pitt.edu

N-tert-butylhydrazine figshare.com

The choice of solvent is typically a dry, aprotic solvent like dichloromethane (B109758) (DCM) or ethanol. acs.orgpitt.edu

Chemical Reactions of Butylidenehydrazine

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgmsu.edu In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to new σ-bonds. libretexts.org The hydrazone functionality in Butylidenehydrazine can participate in such reactions.

A notable example is the oxidative cycloaddition of arylhydrazones with butyraldehyde (B50154) to form 1,2,4-triazole (B32235) derivatives. lookchem.com Although this involves an arylhydrazone reacting with butyraldehyde, it highlights the potential of the resulting this compound-type structure to undergo cyclization. Hydrazones can act as 1,3-dipoles or equivalents in certain cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. slideshare.net These reactions are crucial for synthesizing a variety of heterocyclic compounds that are important in materials science and medicinal chemistry.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Reduction Reactions

The carbon-nitrogen double bond (C=N) in this compound is susceptible to reduction, typically yielding the corresponding substituted butylhydrazine. This transformation is a common strategy in organic synthesis to convert an aldehyde into a substituted amine derivative via the hydrazone intermediate.

Various reducing agents can accomplish this. Catalytic hydrogenation is a widely used method, where hydrogen gas (H₂) is used in the presence of a metal catalyst. For instance, the B(C₆F₅)₃-catalyzed hydrogenation of hydrazones has been reported as an effective reduction method. acs.org Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be employed to reduce the imine bond. The reduction of hydrazones is a key step in various synthetic pathways, including the Wolff-Kishner reduction, although that specifically reduces the carbonyl group completely to a methylene (B1212753) group. The simple reduction of the C=N bond provides access to saturated N-N bond-containing structures. uba.ar

Coordination Chemistry

Coordination compounds are formed when a central metal atom or ion bonds to one or more molecules or ions, known as ligands. netzsch.com Hydrazones, including this compound, are effective ligands due to the presence of lone pairs of electrons on their nitrogen atoms. They can coordinate to metal centers in various modes, acting as monodentate or bidentate ligands.

The coordination of hydrazones to metal ions is an active area of research, with applications in catalysis and materials science. iucr.org For example, the nitrogen atom of the C=N group and the terminal NH₂ group can both coordinate to a metal ion, forming a stable five-membered chelate ring. The crystal structure of a derivative, 1-Acetyl-2-(3,3-dimethyl-2-butylidene)hydrazine, has been determined, indicating its use in structural chemistry studies that often precede coordination analysis. ugr.es The formation of metal complexes can alter the reactivity and properties of the this compound ligand, enabling its use in catalytic processes such as polymerization or oxidation reactions. iucr.org

Computational Chemistry and Theoretical Investigations of Butylidenehydrazine

Molecular Modeling and Simulation Studies of Butylidenehydrazine and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ajchem-a.com Molecular dynamics (MD) simulations, a key component of molecular modeling, solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. readthedocs.iofrontiersin.orgnih.gov

For this compound and its derivatives, MD simulations could be used to study their conformational flexibility and intermolecular interactions in various environments, such as in a solvent or interacting with a biological macromolecule. nih.govdovepress.com These simulations provide detailed, atomistic-level information on how the molecule moves, rotates, and interacts with its surroundings. mdpi.com Analysis of MD trajectories can reveal stable conformations, the dynamics of hydrogen bonding, and other non-covalent interactions that govern the molecule's behavior and properties. rsc.org Such studies are crucial for understanding how a molecule might behave in a real-world application, from a chemical reaction to its interaction with a biological target. nih.govdovepress.com

In Silico Screening and Pharmacophore Modeling Approaches for Scaffold Exploration

In silico (computer-aided) methods are widely used in drug discovery to screen large libraries of compounds for potential biological activity. japsonline.comnih.gov Pharmacophore modeling is a central technique in this process. researchgate.netdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com

If this compound were identified as a scaffold for a particular therapeutic target, a pharmacophore model could be developed based on its structure and interactions. biorxiv.orgdovepress.com This model would then be used as a 3D query to search virtual databases containing millions of compounds. scielo.brmdpi.com The goal is to identify other molecules, potentially with different underlying chemical structures (scaffolds), that match the pharmacophore and are therefore predicted to be active. japsonline.com This process of virtual screening significantly accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for experimental testing. nih.govnih.gov

Computational Elucidation of this compound Reaction Mechanisms

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling and optimizing its outcome. Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. smu.edursc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. sciforum.net

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like DFT can be used to model the reaction pathway. sciforum.netsmu.edu By calculating the activation energies associated with different possible pathways, researchers can determine the most kinetically favorable mechanism. rsc.org The Intrinsic Reaction Coordinate (IRC) can be followed to confirm that a calculated transition state correctly connects the reactants and products. smu.edu This detailed mechanistic insight allows for a rational understanding of reactivity, selectivity, and the role of catalysts, guiding the development of new and more efficient synthetic methods. youtube.com

Advanced Applications of Butylidenehydrazine in Chemical Science

Butylidenehydrazine as a Versatile Synthetic Building Block and Intermediate

This compound serves as a valuable and multifaceted building block in organic synthesis, offering a reactive platform for the construction of a diverse array of molecular architectures. nih.govnih.govrsc.org Its utility stems from the presence of multiple reactive sites within its structure, namely the carbon-nitrogen double bond (imine) and the nucleophilic nitrogen atoms of the hydrazine (B178648) moiety. These features allow it to participate in a wide range of chemical transformations, making it a key intermediate in the synthesis of various organic compounds. rsc.org

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net The hydrazine portion of the molecule can readily react with dicarbonyl compounds or their equivalents to form stable five- and six-membered rings, which are core structures in many biologically active molecules and functional materials. mdpi.comosi.lvchemrxiv.org For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with α,β-unsaturated ketones can lead to the formation of pyrazolines.

Furthermore, the imine bond in this compound is susceptible to both nucleophilic addition and cycloaddition reactions. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular frameworks. The versatility of this compound as a synthetic intermediate is also evident in its use in multicomponent reactions (MCRs). acsgcipr.orgnih.govmdpi.comnih.govrug.nl MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. acsgcipr.org this compound can act as a key component in such reactions, enabling the rapid assembly of complex molecules from simple precursors.

The reactivity of this compound can be modulated by the reaction conditions and the nature of the other reactants, providing chemists with a powerful tool for the targeted synthesis of a wide range of organic molecules. Its ability to serve as a precursor to various functional groups and heterocyclic systems underscores its importance as a versatile building block in modern organic synthesis.

Role as a Chemical Scaffold in the Design of Complex Organic Molecules

The concept of a chemical scaffold is central to modern drug discovery and the design of complex organic molecules. nih.govmdpi.comresearchgate.net A scaffold represents the core structural framework of a molecule, upon which various functional groups can be appended to modulate its biological activity and physicochemical properties. uniroma1.itarxiv.org this compound and its derivatives serve as valuable scaffolds in this context, providing a foundational structure for the systematic development of new chemical entities.

The inherent structural features of the this compound moiety, including the hydrazone linkage (-C=N-NH-), offer specific geometric and electronic properties that can be exploited in molecular design. This scaffold can be readily modified at several positions, allowing for the exploration of a broad chemical space. For example, the butyl group can be replaced with other alkyl or aryl substituents to alter lipophilicity and steric bulk. Similarly, the nitrogen atoms can be further functionalized, leading to a diverse library of compounds based on the same core scaffold.

The utility of the this compound scaffold is particularly evident in the synthesis of heterocyclic compounds. rsc.orgresearchgate.netmdpi.comosi.lvchemrxiv.org By participating in cyclization reactions, the this compound core can be incorporated into larger, more complex ring systems. These resulting heterocyclic structures often form the basis of pharmacologically active molecules. The ability to systematically modify the periphery of these molecules while retaining the core scaffold allows for the fine-tuning of their interactions with biological targets.

The process of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while maintaining biological activity, is a key strategy in medicinal chemistry. uniroma1.it this compound-derived scaffolds can be employed in such approaches to generate new intellectual property and to improve upon the properties of existing drug candidates. The versatility of this scaffold allows for the creation of diverse molecular shapes and the presentation of functional groups in specific spatial orientations, which is crucial for achieving high-affinity and selective binding to biological targets.

| Scaffold Type | Core Structure | Potential Applications | Key Synthetic Reactions |

|---|---|---|---|

| Pyrazole | Five-membered ring with two adjacent nitrogen atoms | Pharmaceuticals (e.g., anti-inflammatory, analgesic) | Reaction with 1,3-dicarbonyl compounds |

| Pyrimidine | Six-membered ring with two nitrogen atoms at positions 1 and 3 | Agrochemicals, pharmaceuticals (e.g., anticancer, antiviral) | Reaction with 1,3-dielectrophiles |

| Triazole | Five-membered ring with three nitrogen atoms | Antifungal agents, materials science | Cycloaddition reactions |

Methodological Aspects of Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comgardp.orgoncodesign-services.com These studies are essential for optimizing lead compounds into potent and selective drug candidates. This compound derivatives provide a versatile platform for conducting systematic SAR investigations due to the ease with which their structure can be modified. nih.govrsc.org

The general approach to SAR studies involving this compound derivatives begins with the synthesis of a library of analogs. This library is designed to systematically probe the effects of various structural modifications on a specific biological activity. Key modifications often include:

Variation of the Butyl Group: Replacing the n-butyl group with other alkyl chains (branched or linear, saturated or unsaturated), cycloalkyl groups, or aryl moieties allows for the exploration of the steric and electronic requirements of the binding pocket.

Substitution on the Aldehyde/Ketone-Derived Portion: If the this compound is prepared from a substituted butyraldehyde (B50154) or a different aldehyde/ketone, modifications at this position can significantly impact activity. Aromatic rings with different substituents (e.g., electron-donating or electron-withdrawing groups) are commonly introduced to probe electronic and hydrophobic interactions.

Once the library of derivatives is synthesized, each compound is tested for its biological activity in a relevant assay. The resulting data, which typically includes metrics like IC50 or Ki values, is then analyzed to identify trends. For example, a table might be constructed to correlate specific structural features with observed activity.

| Compound ID | R1 Group (on Butyl Chain) | R2 Group (Aryl Substituent) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | n-Butyl | Phenyl | 10.5 |

| 2 | iso-Butyl | Phenyl | 25.2 |

| 3 | n-Butyl | 4-Chlorophenyl | 2.1 |

| 4 | n-Butyl | 4-Methoxyphenyl | 15.8 |

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are often employed in conjunction with experimental SAR studies. These methods can help to rationalize the observed trends and to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Trends in Butylidenehydrazine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The future of butylidenehydrazine synthesis lies in the development of methods that are not only efficient but also offer access to complex and previously unattainable structures. weiyougroup.org Traditional solution-based syntheses, often requiring heating in organic solvents, are being challenged by innovative approaches that promise higher yields, shorter reaction times, and improved purity. mdpi.comrsc.org

Emerging synthetic strategies focus on minimizing waste and energy consumption. Key areas of development include:

Mechanochemistry: This involves solvent-free or low-solvent reactions conducted by grinding or milling, offering a greener alternative to conventional methods. rsc.org

Vapour-Mediated Reactions: Crystalline amine-functionalised hydrazones can undergo post-synthetic modifications by reacting with aldehyde vapours, demonstrating a novel solid-state reaction pathway. rsc.org

High-Pressure Synthesis: The application of high hydrostatic pressure can facilitate the synthesis of hydrazones without the need for solvents or catalysts, representing a significant step forward in green synthesis. mdpi.com

Advanced Polymerization Techniques: Novel polymerization methodologies, such as Reversible-Addition-Fragmentation chain-Transfer (RAFT) polymerization, are being explored to create polymers with complex architectures incorporating hydrazone functionalities. weiyougroup.orgsc.edu These methods allow for greater control over the molecular weight and structure of the resulting materials. sc.edu

These novel methods are pivotal for producing this compound derivatives for advanced applications, such as the creation of functional polymers and materials with tailored properties. sc.edumdpi.com

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Conventional Solution-Based Synthesis | Reaction of hydrazides/hydrazines with aldehydes/ketones in organic solvents, often with heating. | Well-established and widely used. | mdpi.com |

| Mechanosynthesis | Solid-state reaction induced by mechanical energy (e.g., grinding, milling). | Solvent-free, reduced waste, potentially faster reaction times. | rsc.org |

| Vapour-Mediated Synthesis | Post-synthetic modification of crystalline hydrazones via exposure to aldehyde vapours. | Solid-state, solvent-free modification. | rsc.org |

| High Hydrostatic Pressure (HHP) | Synthesis conducted under high pressure, often without solvents or catalysts. | Environmentally benign, solvent- and catalyst-free. | mdpi.com |

| RAFT Polymerization | Controlled polymerization technique to create complex polymers with hydrazone units. | Access to novel polymers with complex architectures and defined structures. | weiyougroup.org |

Exploration of Undiscovered Reactivity and Catalytic Applications

This compound and its derivatives possess a rich and varied reactivity profile that remains a fertile ground for discovery. The presence of the C=N imine bond, along with nucleophilic nitrogen atoms and an acidic N-H proton, makes these molecules valuable intermediates for synthesizing a wide array of heterocyclic compounds. mdpi.com

Future research is expected to focus on:

Dynamic Covalent Chemistry: The reversible nature of the hydrazone bond is being exploited to create dynamic materials. researchgate.net These materials, capable of self-healing, reprocessing, and recycling, are at the forefront of sustainable materials science. researchgate.net

Asymmetric Catalysis: The imine group in this compound is a target for asymmetric addition reactions. The development of novel chiral catalysts, such as those derived from Cinchona alkaloids, can enable the enantioselective synthesis of valuable chiral products. dovepress.com

Novel Heterocycle Synthesis: Hydrazones serve as crucial synthons for building complex five, six, or seven-membered heterocyclic rings containing multiple heteroatoms, which are scaffolds for compounds with significant biological and industrial applications. mdpi.com

Analytical Probes: The reactivity of the hydrazone moiety allows for its use in the development of sensors and colorimetric probes for detecting various analytes, including metal ions and anions. dergipark.org.tr

The antibacterial activity observed in derivatives like (1,3-dimethyl-butylidene) hydrazine (B178648) suggests that exploring the reactivity of this compound with various bioactive molecules could lead to new therapeutic agents. researchgate.net

Advancements in Spectroscopic and Computational Characterization Techniques

A deep understanding of the structure-property relationships of this compound derivatives is crucial for designing new materials and molecules. The future in this area lies in the synergistic use of advanced spectroscopic methods and powerful computational tools. mdpi.com

Spectroscopic Techniques: A comprehensive characterization of novel this compound compounds involves a suite of analytical methods. rsc.orgmdpi.com These typically include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. mdpi.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, such as the C=N and N-H bonds. mdpi.commdpi.com

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. mdpi.comnih.gov

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of the molecular structure in the solid state, while powder XRD can be used to follow mechanochemical reactions. rsc.orgnih.gov

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable. mdpi.comscirp.org These studies allow for:

Geometry Optimization: Predicting bond lengths and angles, which can be correlated with experimental X-ray diffraction data. mdpi.com

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data. mdpi.comscirp.org

Electronic Property Analysis: Calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and hyperpolarizability to predict reactivity, stability, and nonlinear optical properties. mdpi.comscirp.org

Molecular Docking: In drug discovery, computational models are used to predict how these molecules might interact with biological targets like enzymes, guiding the synthesis of more potent and selective inhibitors. mdpi.comnih.gov

The integration of these experimental and theoretical techniques provides a comprehensive picture of the molecule's structure and electronic properties, facilitating the rational design of new this compound-based systems. mdpi.com

| Technique | Purpose | Type of Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Chemical environment of protons and carbons, connectivity. | mdpi.commdpi.com |

| FT-IR Spectroscopy | Functional group identification | Presence of characteristic bonds (e.g., C=N, N-H, C=O). | mdpi.com |

| X-ray Diffraction | Determination of solid-state structure | Precise bond lengths, bond angles, and crystal packing. | rsc.org |

| Density Functional Theory (DFT) | Theoretical prediction of properties | Optimized geometry, electronic parameters (HOMO-LUMO), simulated spectra. | mdpi.comscirp.org |

| Molecular Docking | Computational simulation of binding | Prediction of ligand-protein interactions and binding affinity. | mdpi.comnih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly guiding research in chemical synthesis and application, and the field of this compound is no exception. nih.gov The goal is to design processes that are inherently safer and more environmentally benign by minimizing waste, energy use, and hazardous substances. mygreenlab.orgmdpi.com

Key trends in this area include:

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. acs.org

Energy Efficiency: The use of methods that operate at ambient temperature and pressure, such as mechanochemistry or certain catalytic reactions, is preferred to reduce the environmental and economic impact of energy consumption. rsc.orgacs.org

Safer Solvents and Reaction Conditions: There is a strong push to move away from hazardous organic solvents towards greener alternatives or, ideally, solvent-free conditions. mdpi.comwhiterose.ac.uk High-pressure synthesis is a prime example of a solvent-free approach. mdpi.com

Catalysis: The use of catalysts, especially highly specific enzymes, can reduce the need for protecting groups, minimize byproducts, and enable reactions to occur under milder conditions. mygreenlab.orgacs.org

Sustainable Materials: this compound chemistry contributes to the circular economy through the development of reversible polymers for applications in self-healing and recyclable materials. researchgate.net

By embracing these green chemistry principles, the synthesis and application of this compound can become more sustainable, reducing its environmental footprint from production to end-of-life. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.